BI-811283 -

BI-811283

Catalog Number: EVT-256353
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI 811283 is a small molecule inhibitor of the serine/threonine protein kinase Aurora kinase with potential antineoplastic activity. Aurora kinase inhibitor BI 811283 binds to and inhibits Aurora kinases, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.
Source and Classification

BI-811283 was developed by Boehringer Ingelheim and is classified under the category of Aurora kinase inhibitors. These inhibitors are designed to interfere with the function of Aurora kinases, which play essential roles in various phases of cell division, making them attractive targets for cancer treatment .

Synthesis Analysis

Methods and Technical Details

  1. Formation of the Core Structure: Starting with appropriate pyrimidine precursors, reactions involving amination and cyclization are employed to construct the diaminopyrimidine framework.
  2. Modification for Selectivity: Chemical modifications are made to enhance selectivity towards Aurora B kinase while minimizing off-target effects.
  3. Purification: The final product undergoes purification using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for clinical studies .
Molecular Structure Analysis

Structure and Data

The molecular formula of BI-811283 is C13H14N4OC_{13}H_{14}N_{4}O, and its structure features a diaminopyrimidine core with substituents that enhance its binding affinity to Aurora B kinase. The compound exhibits a high degree of selectivity, with an IC50 value reported at 0.316 nM against Aurora B, demonstrating over 2000-fold selectivity compared to other kinases such as FLT3 and KIT .

Structural Characteristics

  • Molecular Weight: Approximately 246.28 g/mol
  • 3D Structure: The three-dimensional conformation is crucial for its interaction with the ATP-binding site of Aurora B kinase.
Chemical Reactions Analysis

Reactions and Technical Details

BI-811283 primarily acts through competitive inhibition of Aurora B kinase activity. Upon binding to the ATP site, it prevents phosphorylation events critical for mitotic progression. Key reactions include:

  1. Inhibition of Phosphorylation: By blocking ATP access, BI-811283 inhibits the phosphorylation of histone H3, a marker for Aurora B activity during mitosis.
  2. Cell Cycle Arrest: The inhibition leads to cell cycle arrest at the metaphase stage, preventing proper chromosome segregation and ultimately inducing apoptosis in cancer cells .
Mechanism of Action

Process and Data

The mechanism by which BI-811283 exerts its antitumor effects involves several steps:

  1. Binding to Aurora B Kinase: The compound binds competitively within the ATP-binding pocket.
  2. Disruption of Mitosis: This binding inhibits the kinase's ability to phosphorylate substrates necessary for mitotic spindle formation and chromosome alignment.
  3. Induction of Apoptosis: As a result of disrupted mitosis, cells undergo programmed cell death, particularly in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stability under physiological conditions needs to be assessed during formulation development.
  • pH Sensitivity: The compound's activity may be influenced by pH levels typical in tumor microenvironments.

Relevant data regarding its pharmacokinetics indicate that BI-811283 is administered via intravenous infusion, with pharmacokinetic profiles showing peak plasma concentrations achieved shortly after administration .

Applications

Scientific Uses

BI-811283 is primarily investigated for its potential in treating various cancers characterized by aberrant Aurora B activity, including:

  1. Advanced Solid Tumors: Clinical trials have focused on patients with solid tumors resistant to conventional therapies.
  2. Combination Therapies: Research is ongoing into its use alongside other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms .
Biological Rationale for Aurora B Kinase Targeting

Aurora B Kinase in Mitotic Regulation and Genomic Stability

Aurora B kinase is a serine/threonine kinase and the enzymatic core of the Chromosomal Passenger Complex (CPC), which includes INCENP, survivin, and borealin. This complex orchestrates multiple stages of mitosis through spatiotemporal localization:

  • Chromosome Condensation: Phosphorylates histone H3 at Ser10 (pHH3) to facilitate chromatin compaction during prophase [1] [4].
  • Kinetochore-Microtubule Attachments: Corrects erroneous spindle attachments at centromeres to ensure proper chromosome biorientation [8].
  • Cytokinesis: Relocates to the midbody to regulate abscission and completion of cell division [4] [7].

Aurora B ablation induces polyploidy due to cytokinesis failure, leading to mitotic catastrophe and apoptosis in non-malignant cells [1] [4]. Its catalytic activity depends on autophosphorylation at Thr232 and interaction with INCENP, as demonstrated by the crystal structure of the Aurora B/INCENP complex bound to BI 811283 (PDB: 5K3Y) [10].

Table 1: Key Mitotic Substrates of Aurora B Kinase

SubstratePhosphorylation SiteBiological Function
Histone H3Ser10Chromosome condensation
CENP-ASer7Centromere stability
MCAKMultiple sitesMicrotubule depolymerization
Kif2ASer110Microtubule dynamics regulation

Overexpression of Aurora B in Tumorigenesis and Prognostic Implications

Aurora B overexpression is oncogenic across solid and hematologic malignancies:

  • Mechanistic Role: Overexpression induces aneuploidy and chromosomal instability (CIN) in murine epithelial cells, promoting aggressive mammary tumors in xenograft models [4].
  • Prognostic Significance: Elevated mRNA/protein levels correlate with poor clinical outcomes:
  • Non-small cell lung cancer (NSCLC): Linked to reduced overall survival in adenocarcinoma [4].
  • Colorectal cancer: Associated with shorter survival in metastatic disease [4] [8].
  • Glioblastoma and prostate cancer: Independent marker of tumor invasiveness [4] [8].

Table 2: Aurora B Overexpression and Clinical Prognosis in Selected Cancers

Cancer TypePrognostic ImpactHazard Ratio (HR)
NSCLC (adenocarcinoma)Reduced overall survivalHR = 1.8–2.3*
Metastatic colorectalShorter survivalHR = 2.1*
HepatocellularTumor invasion and progressionHR = 1.9*
RetinoblastomaOptic nerve/anterior chamber invasionp < 0.01*

*Data derived from [4]

Aurora B as a Driver of Aneuploidy and Chromosomal Instability in Solid Tumors

Aurora B dysregulation fuels carcinogenesis via two interconnected pathways:

  • Aneuploidy Induction: Overexpression causes chromosome missegregation by destabilizing kinetochore-microtubule attachments. This disrupts the spindle assembly checkpoint (SAC), allowing premature anaphase onset and unequal chromosome distribution [6] [9].
  • CIN Amplification: Generates structural chromosomal abnormalities (translocations, deletions) through pHH3 dysregulation and impaired DNA repair. Tumors exhibit co-occurrence of numerical and structural CIN in >90% of solid malignancies [6] [9].

BI 811283 exploits this vulnerability by inhibiting Aurora B kinase activity (IC₅₀ = 9 nM). Preclinical studies show it reduces pHH3 within 1 hour and induces polyploidy in 80% of tumor cells within 48 hours, culminating in apoptosis [1] [2] [5]. In xenograft models of NSCLC and pancreatic cancer, BI 811283 triggers tumor regression by exacerbating CIN beyond the "just-right" threshold, causing mitotic catastrophe [1] [3]. This validates the therapeutic window where targeted CIN induction eliminates tumor cells while sparing normal tissues [6] [9].

Properties

Product Name

BI-811283

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.